(R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC13789739
Molecular Formula: C39H40NO3PS
Molecular Weight: 633.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H40NO3PS |
|---|---|
| Molecular Weight | 633.8 g/mol |
| IUPAC Name | (R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45+/m0/s1 |
| Standard InChI Key | QQLMJYVKSJQTCR-MAZBPMTPSA-N |
| Isomeric SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)OC)N[S@](=O)C(C)(C)C)C |
| SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
| Canonical SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Introduction
The compound (R)-N-[(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide is a complex organic molecule featuring a diphenylphosphino group attached to a xanthen-4-yl moiety, linked to a sulfinamide backbone. This compound is part of a broader class of molecules that have been explored for their potential applications in catalysis and pharmaceuticals due to their unique stereochemistry and functional groups.
Synthesis and Purification
The synthesis of such compounds typically involves multiple steps, including the formation of the xanthen-4-yl backbone, introduction of the diphenylphosphino group, and attachment of the sulfinamide moiety. Chiral HPLC is often used for purification and enantiomeric separation, ensuring the compound's stereochemical purity .
Potential Applications
While specific applications for this compound are not detailed in the available literature, related molecules with similar structures have been explored in various fields:
-
Catalysis: The diphenylphosphino group can coordinate with metals, making these compounds useful as ligands in catalytic reactions.
-
Pharmaceuticals: Chiral molecules are often more effective in biological systems due to their ability to interact specifically with enzymes or receptors .
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume